4-Benzyloxypropiophenone

Estrogen Receptor SERM Breast Cancer

Pharmaceutical R&D requires precise regiochemistry for SERM synthesis. Positional isomers or unprotected phenols fail in key Fischer indole or bromination steps. - **Critical intermediate**: Enables Bazedoxifene acetate (osteoporosis) & Ritodrine (tocolytic) via para-benzyloxy-directed synthesis. - **Traceable quality**: Crystalline solid (MP 99-102°C) for easy handling; used as Bazedoxifene Impurity B for QC/ANDA validation. - **Reliable sourcing**: Verified purity ensures reproducible 44% total yield in commercial-scale API routes.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 4495-66-3
Cat. No. B033055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxypropiophenone
CAS4495-66-3
Synonyms1-(4-Benzyloxyphenyl)propan-1-one;  NSC 41188;  p-Benzyloxypropiophenone
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
InChIKeyIKFGSOJYHVTNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxypropiophenone: Pharmaceutical & Research Roles


4-Benzyloxypropiophenone (CAS 4495-66-3), chemically 1-[4-(phenylmethoxy)phenyl]propan-1-one, is a para-substituted aromatic ketone with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol [1]. It appears as an off-white to pale beige powder with a melting point range of 99-102 °C, a boiling point of 391.0 ± 17.0 °C at 760 mmHg, and a calculated LogP of 3.93 [2]. This compound functions as a potent estrogen receptor modulator, binding to the estrogen receptor and competing with estradiol for binding sites . In industrial contexts, it serves as a critical active pharmaceutical intermediate (API) for the production of FDA-approved drugs including Bazedoxifene acetate (a selective estrogen receptor modulator for osteoporosis) and Ritodrine (a tocolytic agent) [3][4].

Synthesis intermediate for SERM development programs
Reported ERα binding activity for antagonist research
Certified as Bazedoxifene Impurity B reference standard

4-Benzyloxypropiophenone: Irreplaceable para-Substitution


The para-substitution pattern of 4-benzyloxypropiophenone is not merely a structural nuance; it is a critical determinant of downstream pharmaceutical viability and biological activity. Positional isomers such as 3'-benzyloxypropiophenone (CAS 37951-47-6) differ fundamentally in their regiochemical properties, leading to divergent synthetic pathways and distinct pharmacological profiles when incorporated into drug scaffolds . The 4-position benzyloxy group is essential for the Fischer indole synthesis step in Bazedoxifene manufacturing, where the para-substituted arylhydrazine reacts regioselectively to yield the desired 3-methylindole core structure [1]. Furthermore, the 4-benzyloxy substituent confers estrogen receptor binding activity that is absent or markedly attenuated in ortho- or meta-substituted analogs . Simple substitution with the parent compound propiophenone (CAS 93-55-0) or the precursor 4-hydroxypropiophenone (CAS 70-70-2) is impossible because these lack the benzyl protecting group required for subsequent α-bromination and amine coupling steps in multi-step pharmaceutical syntheses [2][3]. The benzyl ether moiety also dramatically alters physicochemical properties: 4-benzyloxypropiophenone has a melting point of 99-102 °C, enabling easy handling as a crystalline solid, whereas propiophenone melts at 18-20 °C and 4-hydroxypropiophenone at 148-151 °C, necessitating different storage and processing conditions . These differences mandate compound-specific procurement and preclude generic substitution.

Target 4-Benzyloxypropiophenone
Substitute 3′-Benzyloxypropiophenone
Positional isomer; para-substitution is critical for regioselective Fischer indole synthesis; meta-substitution may alter ER binding profile and synthetic outcome.
Target 4-Benzyloxypropiophenone
Substitute Propiophenone / 4-Hydroxypropiophenone
Lacks benzyl protecting group required for α-bromination step; differing physical state complicates handling, weighing, and process consistency.

4-Benzyloxypropiophenone: Comparative Performance Evidence


ERα Antagonist Potency vs. Reference SERMs

4-Benzyloxypropiophenone demonstrates potent antagonist activity at the human estrogen receptor alpha (ERα) with an IC50 value of 0.900 nM, measured against estradiol-induced activation in HEK293/Gal4 cells expressing ERα [1]. This sub-nanomolar potency places the compound in a competitive range relative to clinically approved selective estrogen receptor modulators (SERMs) such as tamoxifen, which exhibits IC50 values in the 10-100 nM range in similar antagonist assays [2]. While direct head-to-head data for 3'-benzyloxypropiophenone is not available in the same assay system, the para-substitution pattern is established as essential for ER binding; meta-substituted analogs generally show >100-fold reduction in affinity based on structure-activity relationship (SAR) studies of benzophenone derivatives [3].

ERα Antagonist Potency
Cross-study comparable
IC₅₀ 0.900 nM
Supports ERα antagonist screening context
vs tamoxifen 10–100 nM; HEK293/Gal4 reporter assay
Estrogen Receptor SERM Breast Cancer Endocrine Pharmacology

L-L-L PTC for Selective O-Alkylation

The synthesis of 4-benzyloxypropiophenone via liquid-liquid-liquid (L-L-L) phase-transfer catalysis using tetrabutylammonium bromide (TBAB) achieves 100% selectivity toward the desired para-substituted product, with no detectable formation of ortho- or di-substituted byproducts [1]. This contrasts sharply with conventional liquid-liquid (L-L) PTC methods for related aromatic etherifications, which typically yield 85-92% selectivity due to competing side reactions and emulsion formation [2]. The L-L-L PTC system also intensifies reaction rates by a factor of 2.3× compared to L-L PTC under identical temperature and catalyst loading conditions, reducing batch cycle time from 8 hours to approximately 3.5 hours [3].

O-Alkylation Selectivity
Direct head-to-head
100% selectivity
Eliminates ortho/di-substituted byproducts
L-L-L PTC vs conventional L-L PTC; 2.3× rate increase
Green Chemistry Phase-Transfer Catalysis Process Intensification API Manufacturing

Crystalline Solid Form vs. Liquid Propiophenone

4-Benzyloxypropiophenone is a crystalline solid at ambient temperature with a well-defined melting point range of 99-102 °C [1]. In contrast, its parent compound propiophenone (CAS 93-55-0) is a liquid at room temperature with a melting point of 18-20 °C and a boiling point of 218 °C . The precursor 4-hydroxypropiophenone (CAS 70-70-2) melts at 148-151 °C, which is substantially higher and may require elevated-temperature processing for certain applications . The calculated octanol-water partition coefficient (LogP) of 3.93 for 4-benzyloxypropiophenone indicates significantly higher lipophilicity compared to 4-hydroxypropiophenone (LogP ~1.8 estimated) and propiophenone (LogP 2.18 measured), which directly impacts chromatographic retention behavior and solubility in organic solvent systems [2].

Physical State
Direct comparison
mp 99–102 °C, crystalline solid
Facilitates precise handling and storage
vs propiophenone liquid (mp 18–20 °C)
Process Chemistry Logistics Stability Formulation

Bazedoxifene Impurity B Reference Standard

4-Benzyloxypropiophenone is officially designated as Bazedoxifene Impurity B in pharmaceutical quality control frameworks [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Bazedoxifene [2]. The compound can serve as a reference standard with traceability against USP or EP pharmacopeial standards based on feasibility [3]. In the context of Bazedoxifene synthesis, the main genotoxic impurity concern relates to 4-benzyloxyaniline (content ~1.97%), not to 4-benzyloxypropiophenone itself, which is a controlled process intermediate rather than a problematic residual impurity [4]. This distinguishes it from related benzyloxyphenyl derivatives that may themselves be classified as potential genotoxic impurities.

Impurity B Standard
Documented standard
Bazedoxifene Impurity B
Supports impurity profiling method development
Traceable to USP/EP feasibility; distinct from genotoxic impurity
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

4-Benzyloxypropiophenone: Application Scenarios


Bazedoxifene Acetate Synthesis Intermediate

4-Benzyloxypropiophenone is the essential starting material for the synthesis of Bazedoxifene acetate, an FDA-approved selective estrogen receptor modulator (SERM) for the prevention and treatment of postmenopausal osteoporosis. The compound undergoes α-bromination to yield 4'-(benzyloxy)-2-bromopropiophenone, which is subsequently reacted with 4-benzyloxyaniline hydrochloride in a Fischer indole synthesis to construct the 3-methylindole core structure of Bazedoxifene [1]. Improved synthetic routes using 4-benzyloxypropiophenone as the starting material have achieved total yields of 44% with final product HPLC purity exceeding 99.3%, demonstrating the compound's suitability for commercial-scale pharmaceutical production [2]. The 100% selectivity of the L-L-L PTC synthesis route for preparing 4-benzyloxypropiophenone itself directly impacts the purity of downstream Bazedoxifene intermediates [3].

Ritodrine Synthesis Intermediate

4-Benzyloxypropiophenone is a validated intermediate for the synthesis of Ritodrine, a β2-adrenergic agonist used clinically as a tocolytic agent to arrest premature labor. The synthetic sequence involves bromination of 4-benzyloxypropiophenone to 4-benzyloxy-α-bromopropiophenone, followed by reaction with 2-(4-benzyloxyphenyl)ethylamine to form a protected intermediate, which undergoes catalytic hydrogenolysis to remove the benzyl protecting groups and yield Ritodrine [1]. Catalytic asymmetric synthetic methodologies employing 4-benzyloxypropiophenone have been developed to produce enantiomerically pure (-)-Ritodrine hydrochloride, addressing the stereochemical requirements for optimal pharmacological activity [2]. The crystalline solid nature of 4-benzyloxypropiophenone facilitates precise stoichiometric control in these multi-step sequences [3].

ERα Antagonist Screening Reference Compound

With an IC50 of 0.900 nM for ERα antagonist activity in HEK293/Gal4 reporter assays, 4-benzyloxypropiophenone serves as a potent reference compound for screening and characterizing novel selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) [1]. The compound competes with estradiol for binding to the estrogen receptor and inhibits the growth of estrogen-responsive cancer cells by altering their proliferative response [2]. Researchers developing next-generation SERMs for breast cancer and osteoporosis can utilize 4-benzyloxypropiophenone as a benchmark comparator to assess the potency and efficacy of new chemical entities in ERα antagonist assays [3].

Bazedoxifene Impurity Profiling Reference Standard

As Bazedoxifene Impurity B, 4-benzyloxypropiophenone is an essential analytical reference standard for pharmaceutical quality control laboratories involved in Bazedoxifene acetate drug substance and drug product testing [1]. The compound is used to develop and validate HPLC methods for impurity quantification, establish system suitability criteria, and demonstrate method specificity during ANDA regulatory submissions [2]. Certified reference material with documented purity and USP/EP traceability ensures that analytical results are defensible and meet ICH Q3A/Q3B guidelines for impurity control in pharmaceutical products [3].

Application
Selection Property
Validation Focus
Bazedoxifene intermediate synthesis
para-substituted intermediate integrity
Regioselective Fischer indole and downstream purity
Ritodrine intermediate synthesis
crystalline solid stoichiometric control
Enantioselective synthesis and protecting group stability
ERα antagonist assay reference
reported ERα binding activity
IC₅₀ comparator context in reporter gene assays
Bazedoxifene impurity profiling
certified reference standard traceability
HPLC method specificity and system suitability

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